N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride

Chemical Synthesis Medicinal Chemistry Reagent Preparation

N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride (CAS 166115-46-4) is a heterocyclic diamine building block comprising a phthalazine core linked to a propane-1,3-diamine chain, supplied as a dihydrochloride salt. The compound is offered solely for research purposes and is not intended for human or veterinary use.

Molecular Formula C11H16Cl2N4
Molecular Weight 275.17 g/mol
CAS No. 166115-46-4
Cat. No. B6609154
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride
CAS166115-46-4
Molecular FormulaC11H16Cl2N4
Molecular Weight275.17 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C=NN=C2NCCCN.Cl.Cl
InChIInChI=1S/C11H14N4.2ClH/c12-6-3-7-13-11-10-5-2-1-4-9(10)8-14-15-11;;/h1-2,4-5,8H,3,6-7,12H2,(H,13,15);2*1H
InChIKeyHZENQCJQXRBDBL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N1-(Phthalazin-1-yl)propane-1,3-diamine Dihydrochloride (CAS 166115-46-4): Procurement & Selection Baseline


N1-(phthalazin-1-yl)propane-1,3-diamine dihydrochloride (CAS 166115-46-4) is a heterocyclic diamine building block comprising a phthalazine core linked to a propane-1,3-diamine chain, supplied as a dihydrochloride salt [1]. The compound is offered solely for research purposes and is not intended for human or veterinary use . Its primary identity is defined by the combination of the phthalazine ring, known as a privileged scaffold in medicinal chemistry, and the flexible diamine linker, which provides bifunctional reactivity. The dihydrochloride salt form enhances aqueous solubility and solid-state stability relative to the free base, a critical distinction for reproducible experimental workflows [1].

Why Free Base or Other Phthalazine Analogs Cannot Simply Replace N1-(Phthalazin-1-yl)propane-1,3-diamine Dihydrochloride


The targeted dihydrochloride salt form (CAS 166115-46-4) is not interchangeable with its free base (CAS 756794-21-5) or other phthalazine derivatives in sensitive applications. The free base lacks the protonated amine moieties that define the physical state, hygroscopicity, and solubility profile of the salt. For instance, the dihydrochloride exhibits a defined melting point of 150–155 °C , whereas thermal data for the free base remain unreported in the public domain, indicating a fundamentally different crystalline form. In procurement, a specification of '95% purity' for the dihydrochloride cannot be assumed equivalent to a nominally similar purity of the free base, as the two entities have different molecular weights (275.17 g/mol vs. 202.26 g/mol) and distinct counterion contents. Using an alternative salt or the free base without rigorous re-validation introduces uncontrolled variables in stoichiometric calculations, solubility-dependent assays, and salt-metathesis reactions. Furthermore, generic phthalazine derivatives with different substitution patterns (e.g., 4-benzylphthalazin-1-yl analogs) engage distinct biological targets and cannot serve as drop-in replacements [1].

Quantitative Differentiation Evidence: N1-(Phthalazin-1-yl)propane-1,3-diamine Dihydrochloride vs. Closest Analogs


Salt Form Identity: Molecular Weight and Stoichiometric Precision for Solution Preparation

The target compound is the dihydrochloride salt with a molecular weight of 275.17 g/mol, whereas the corresponding free base (CAS 756794-21-5) has a molecular weight of 202.26 g/mol [1]. When preparing stock solutions for biological assays, an error in salt-form identification introduces a 36% gravimetric error in the calculated amount of active pharmacophore delivered. This error exceeds the typical acceptable tolerance for quantitative pharmacology.

Chemical Synthesis Medicinal Chemistry Reagent Preparation

Solid-State Stability: Verified Melting Point Window for Identity and Purity Confirmation

The dihydrochloride salt has a reported melting point of 150–155 °C from two independent vendor sources . For the free base (CAS 756794-21-5), no melting point is publicly reported, making a direct comparison impossible with available data. However, within the class of phthalazine-propane-diamine derivatives, the presence or absence of salt profoundly alters thermal behavior. A specification of 150–155 °C provides a verifiable, instrument-based identity check for incoming material, a feature absent from the free base specification.

Quality Control Analytical Chemistry Procurement Specification

Aqueous Solubility Advantage of the Dihydrochloride Salt: Enabling Biological Assay-Relevant Concentrations

The dihydrochloride salt is qualitatively described as having enhanced water solubility due to the protonation of both amine groups, a general principle for amine hydrochloride salts [1]. While no quantitative solubility measurement for the free base is publicly available, it is well-established within the phthalazine class that the uncharged free base exhibits markedly lower aqueous solubility [2]. This class-level inference is operationally critical: the salt form is expected to be directly usable in aqueous buffer systems at millimolar concentrations typical of biochemical IC50 determinations, whereas the free base would require organic co-solvents such as DMSO, which can confound assay readouts at higher concentrations.

Solubility Biochemical Assay Formulation

Recommended Procurement and Use Scenarios for N1-(Phthalazin-1-yl)propane-1,3-diamine Dihydrochloride


Medicinal Chemistry Library Synthesis Requiring a Bifunctional Phthalazine Scaffold

This dihydrochloride is the preferred starting material when a synthetic route demands a phthalazine core with a primary amine handle for further derivatization (e.g., amide coupling, reductive amination). Its defined melting point (150–155 °C) allows incoming quality control by melting point determination. The precise molecular weight (275.17 g/mol) ensures accurate stoichiometric calculations, avoiding the 36% error that would result from mistakenly using the free base weight [1].

Biochemical Target Engagement Studies Requiring Aqueous Compatibility

For surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), or fluorescence-based binding assays performed in aqueous buffers, the pre-formed dihydrochloride salt is directly soluble, minimizing the use of DMSO or other organic co-solvents [2]. This is a practical advantage over the free base, which would necessitate solubilization in DMSO and subsequent dilution, potentially introducing solvent artifacts in sensitive biophysical measurements.

Pharmacokinetic or In Vivo Probe Studies Where Consistent Salt Form is Mandatory

In preclinical pharmacokinetic studies, the salt form directly influences dissolution rate, oral bioavailability, and dose linearity [2]. Procuring the defined dihydrochloride rather than the free base or an unspecified salt eliminates a critical source of inter-batch variability, ensuring that administered dose calculations are based on the correct molecular weight (275.17 g/mol) and that the solubility profile is consistent across study arms.

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